Differentiated Antimicrobial Target: Triclocarban Inhibits MenG, Not FabI Like Triclosan
Triclocarban (TCC) exerts its antibacterial effect via a molecular target distinct from its most common analog, Triclosan (TCS). Proteomic analysis confirmed that TCC inhibits the menaquinone biosynthesis protein MenG, a pathway that is not targeted by TCS. TCS, conversely, acts by inhibiting the enoyl-acyl carrier protein reductase FabI [1]. Further, the activity spectrum (MIC90) of TCC across resistant staphylococci and enterococci strains was found to be much narrower compared to the potent N,N'-diaryl urea antibiotic PK150, indicating a more selective antimicrobial profile [1].
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | MenG (menaquinone biosynthesis protein) |
| Comparator Or Baseline | Triclosan (TCS) - FabI (enoyl-ACP reductase) |
| Quantified Difference | Distinct and non-overlapping primary protein target |
| Conditions | Proteomic analysis in Staphylococcus aureus |
Why This Matters
This mechanistic divergence is critical for researchers developing novel antimicrobials with unique resistance profiles or studying bacterial physiology.
- [1] Macsics R, et al. Triclocarban vs Triclosan: A look into the protein targets of chlorinated biphenyl antimicrobials. Proteomics. 2020; PRIDE Archive PXD018347. View Source
